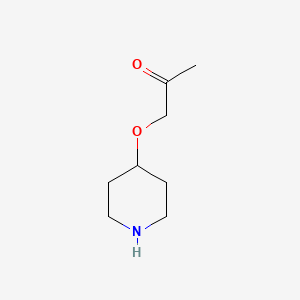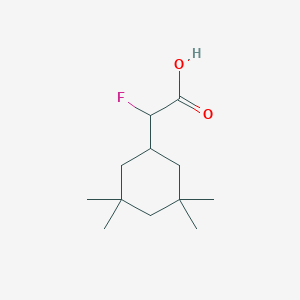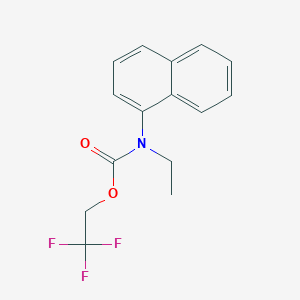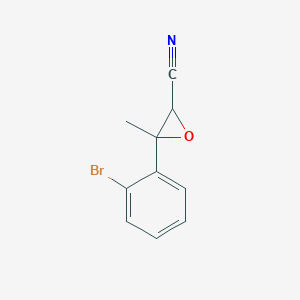
3-(Aminomethyl)-2-hydroxypentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-2-hydroxypentanoic acid is a compound of significant interest in various scientific fields. It is a structural analog of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system. This compound has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-2-hydroxypentanoic acid can be achieved through several methods. One common approach involves the reaction of diethyl acetamidomalonate with a primary alkyl halide, followed by hydrolysis and decarboxylation . Another method includes the use of acetic anhydride and methyl tert-butyl ether to produce intermediates, which are then converted to the final product .
Industrial Production Methods: Industrial production of this compound often involves optimizing the synthesis stages to avoid the use of expensive and environmentally harmful reagents. Techniques such as asymmetric synthesis have been employed to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)-2-hydroxypentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives such as ketones, alcohols, and substituted amines .
Scientific Research Applications
3-(Aminomethyl)-2-hydroxypentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in neurotransmission and potential therapeutic effects on neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-2-hydroxypentanoic acid involves its interaction with specific molecular targets in the nervous system. It binds to GABA receptors, enhancing the inhibitory effects of GABA and reducing neuronal excitability. This action helps in controlling seizures and alleviating neuropathic pain .
Comparison with Similar Compounds
Gamma-aminobutyric acid (GABA): A neurotransmitter with similar inhibitory effects.
Pregabalin: A structural analog used as an anticonvulsant and for neuropathic pain.
Gabapentin: Another analog with similar therapeutic applications.
Uniqueness: 3-(Aminomethyl)-2-hydroxypentanoic acid is unique due to its specific structural configuration, which allows it to interact with GABA receptors more effectively than some of its analogs. This unique interaction profile contributes to its potent therapeutic effects .
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
3-(aminomethyl)-2-hydroxypentanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-2-4(3-7)5(8)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10) |
InChI Key |
UYGPKZOBIIHLGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


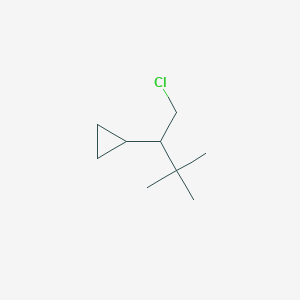
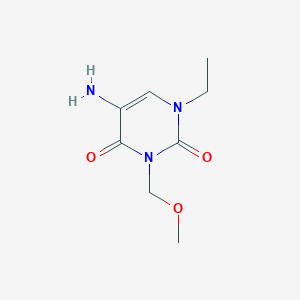
![1-Iodo-4-[(methylsulfanyl)methyl]benzene](/img/structure/B15253601.png)

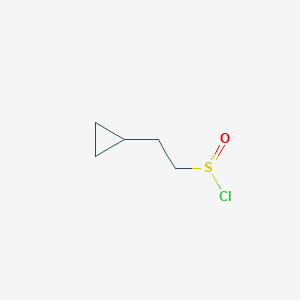
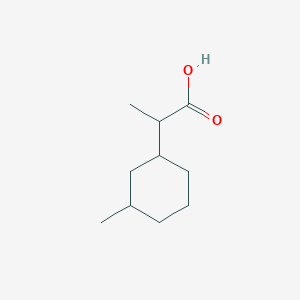
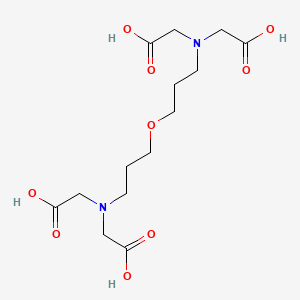
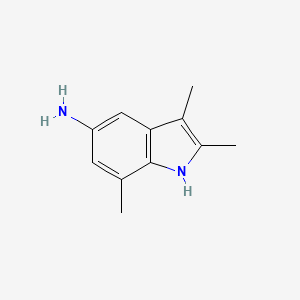
![5-([1-(Chloromethyl)cyclopropyl]methyl)-1-methyl-1H-1,2,4-triazole](/img/structure/B15253662.png)
